molecular formula C21H14O5S B2364016 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate CAS No. 331460-15-2

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate

Cat. No. B2364016
M. Wt: 378.4
InChI Key: SOEVSZHCEJEUSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate” is a complex organic molecule that contains several functional groups and structural features, including a chromene ring, a thiophene ring, and a carboxylate group .


Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a chromene ring system, a thiophene ring, and a carboxylate group. The 4-methoxyphenyl group would be a substituent on the chromene ring .


Chemical Reactions Analysis

Thiophene and chromene derivatives are known to participate in a variety of chemical reactions. For instance, thiophenes can undergo electrophilic aromatic substitution reactions, while chromenes can participate in reactions involving their conjugated π-system .

Scientific Research Applications

Antibacterial Properties Research on derivatives of 4-hydroxy-chromen-2-one, closely related to 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate, demonstrates significant antibacterial activity. Synthesized compounds, including variations with 4-methoxyphenyl groups, have shown bacteriostatic and bactericidal activity against strains such as Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).

Chemical Synthesis and Reactions A study focused on the synthesis and reactions of a similar compound, 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester, involved the formation of various derivatives through different chemical reactions, indicating the potential for diverse applications in chemical synthesis (Pimenova et al., 2003).

Catalytic Applications in Drug Synthesis The compound has been used in the catalytic synthesis of Warfarin and its analogues. Polystyrene-supported catalysts were tested for their efficiency in the Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones, demonstrating the compound's relevance in pharmaceutical synthesis (Alonzi et al., 2014).

Novel Synthesis Approaches A new synthesis approach for a compound structurally similar to 2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate was developed, highlighting the evolving methods in the field of organic chemistry and the potential for discovering new applications through novel synthesis methods (Lichitsky et al., 2021).

Photochemical Studies The compound's derivatives have been explored in photochemical studies, such as the phototransformation of 3-alkoxychromenones, which led to the formation of complex structures with potential applications in photochemistry and material sciences (Khanna et al., 2015).

Anticancer Research Ruthenium flavanol complexes, including derivatives of 3-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one, were synthesized and evaluated for their anticancer activities against breast cancer cell lines. This suggests potential applications in the development of new anticancer drugs (Singh et al., 2017).

properties

IUPAC Name

[2-(4-methoxyphenyl)-4-oxochromen-3-yl] thiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O5S/c1-24-14-10-8-13(9-11-14)19-20(26-21(23)17-7-4-12-27-17)18(22)15-5-2-3-6-16(15)25-19/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOEVSZHCEJEUSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)OC(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl 2-thiophenecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.